molecular formula C25H28N2O5S B11618887 N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide

Cat. No.: B11618887
M. Wt: 468.6 g/mol
InChI Key: GQTYZHGFDPMADG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a molecular formula of C11H15NO2 It is known for its unique chemical structure, which includes a methoxyphenyl group, an ethyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with ethylamine to form an intermediate, which is then reacted with phenyl4-ethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide include:

  • N-(4-Methoxyphenyl)-N-methylacetamide
  • N-(4-Methoxyphenyl)-2-methoxyacetamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H28N2O5S/c1-3-32-23-13-15-24(16-14-23)33(29,30)27(21-7-5-4-6-8-21)19-25(28)26-18-17-20-9-11-22(31-2)12-10-20/h4-16H,3,17-19H2,1-2H3,(H,26,28)

InChI Key

GQTYZHGFDPMADG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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